molecular formula C12H13N5OS2 B10971522 N-(3-cyanothiophen-2-yl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-cyanothiophen-2-yl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10971522
M. Wt: 307.4 g/mol
InChI Key: OTDZQTAOUKMAFS-UHFFFAOYSA-N
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Description

N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thienyl and triazolyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienyl Derivative: Starting with a thiophene derivative, a cyano group is introduced via a nucleophilic substitution reaction.

    Synthesis of the Triazole Ring: The triazole ring is synthesized separately through a cyclization reaction involving an appropriate precursor.

    Coupling Reaction: The thienyl and triazole derivatives are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions (e.g., temperature, solvent, catalyst).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the specific combination of functional groups and the structural arrangement of the thienyl and triazolyl moieties. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H13N5OS2

Molecular Weight

307.4 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13N5OS2/c1-3-9-15-16-12(17(9)2)20-7-10(18)14-11-8(6-13)4-5-19-11/h4-5H,3,7H2,1-2H3,(H,14,18)

InChI Key

OTDZQTAOUKMAFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C)SCC(=O)NC2=C(C=CS2)C#N

Origin of Product

United States

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